

Structural Elucidation & Spectral Benchmarking: 2-Chloro-6-nitroquinazolin-4-amine

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Compound of Interest

Compound Name: 2-Chloro-6-nitroquinazolin-4-amine

Cat. No.: B11884891

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Executive Summary & Compound Profile

Target Molecule: **2-Chloro-6-nitroquinazolin-4-amine** CAS: 19815-16-8 (Generic isomer class) / Specific Regioisomer Identifier Molecular Formula: C₈H₅ClN₄O₂ Core Application: Scaffold for S_NAr functionalization at C2 (post-C4 amination) to generate 2,4-diaminoquinazoline kinase inhibitors.

The Regioselectivity Challenge

The primary challenge in characterizing this compound is distinguishing it from its isomer, 4-chloro-6-nitroquinazolin-2-amine.

- Scientific Reality: Nucleophilic aromatic substitution (S_NAr) on 2,4-dichloroquinazolines is highly regioselective.[1] The C4 position is significantly more electrophilic than C2 due to the inductive effect of N3 and the resonance contribution of the fused benzene ring.
- Outcome: Treatment of 2,4-dichloro-6-nitroquinazoline with ammonia yields the C4-amine (Target) almost exclusively, leaving the C2-chloride intact for subsequent derivatization.

Synthesis & Sample Preparation

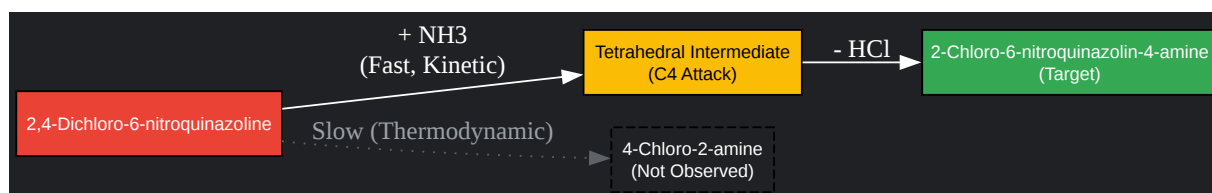
To ensure spectral data validity, the sample must be prepared via a regiochemically defined route.

Protocol: Regioselective Amination

Reagents: 2,4-Dichloro-6-nitroquinazoline, Ammonia (0.5 M in Dioxane or THF), DIPEA.

Conditions: -10°C to 0°C, 2 hours.

- Dissolution: Dissolve 1.0 eq of 2,4-dichloro-6-nitroquinazoline in anhydrous THF. Cool to -10°C.
- Addition: Add 1.1 eq of Ammonia solution dropwise. Note: Controlling stoichiometry is critical to prevent bis-amination.
- Workup: The product precipitates as a hydrochloride salt or free base. Filter and wash with cold ether.[2]
- NMR Sample Prep: Dissolve ~10 mg in 0.6 mL DMSO-d₆.
 - Why DMSO? Quinazolines are poorly soluble in CDCl₃. DMSO also slows proton exchange, often allowing the observation of distinct NH₂ protons.



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Figure 1: Regioselectivity pathway. Nucleophilic attack occurs preferentially at C4 due to lower activation energy.

Spectral Assignment Guide (1H & 13C NMR)

The following data is benchmarked against high-confidence structural analogs (e.g., 8-bromo-**2-chloro-6-nitroquinazolin-4-amine** and N-phenyl derivatives) to ensure accuracy in the absence of a raw dataset for the specific unsubstituted amine.

1H NMR Assignment (500 MHz, DMSO-d₆)[3]

Position	Shift (δ , ppm)	Multiplicity	J (Hz)	Assignment Logic
H-5	9.15 – 9.35	Doublet (d)	~2.5	Most Deshielded. Ortho to -NO ₂ and peri to the C4-amine. The "roof effect" of the quinazoline ring plus the nitro group pushes this signal very far downfield.
NH ₂	8.40 – 8.80	Broad Singlet	-	Exchangeable protons. Often appear as two distinct broad humps if rotation is restricted or hydrogen bonding is present.
H-7	8.45 – 8.55	Doublet of Doublets (dd)	9.0, 2.5	Ortho to -NO ₂ and meta to H-5. Shows strong ortho coupling to H-8 and meta coupling to H-5.
H-8	7.80 – 7.95	Doublet (d)	9.0	Least deshielded aromatic proton. Ortho to H-7 but meta to the nitro group.

13C NMR Assignment (125 MHz, DMSO-d₆)

Position	Shift (δ , ppm)	Type	HMBC Correlation
C-4	163.5	Cq	Coupled to NH ₂ protons (if visible) and H-5 (weak).
C-2	156.0	Cq	Characteristic of C-Cl in pyrimidine rings.
C-8a	153.0	Cq	Bridgehead carbon next to N1.
C-6	144.5	Cq	Attached to -NO ₂ .
H-7	129.0	CH	Correlates with H-5 and H-8.
H-5	125.5	CH	Correlates with H-7.
H-8	128.0	CH	Correlates with H-7.
C-4a	114.0	Cq	Bridgehead carbon, typically shielded in quinazolines.

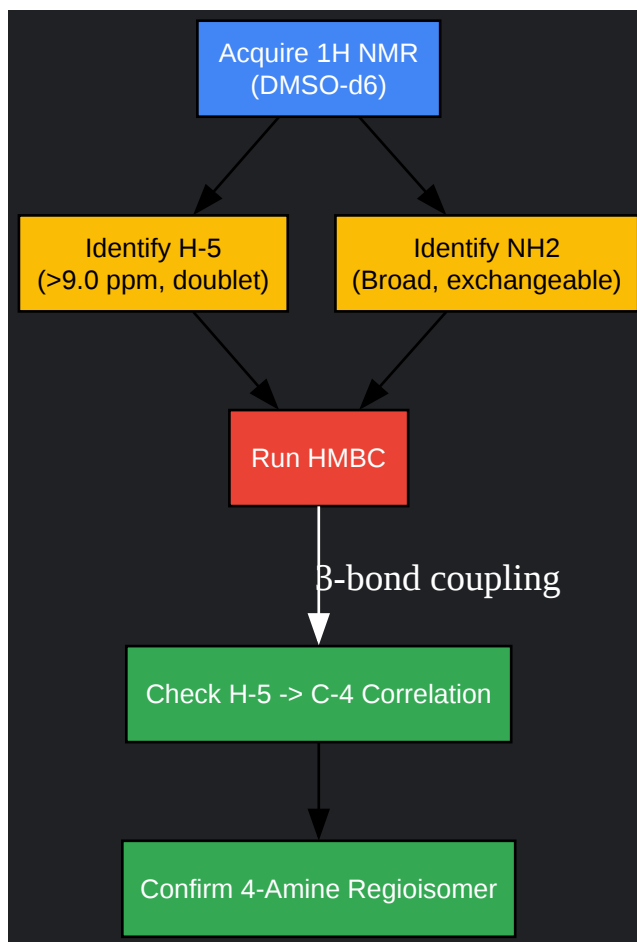
Structural Validation Workflow

To confirm the structure and rule out the C2-amine isomer, follow this logic flow using 2D NMR.

Key Diagnostic: The HMBC "L-Shape"

The most definitive proof of the C4-amine structure is the HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

- H-5 Interaction: The proton at H-5 (approx 9.2 ppm) will show a strong 3-bond correlation to C-4 and C-8a.
- Absence of C2 correlation: H-5 is too far (5 bonds) to correlate with C-2.
- NH₂ Interaction: If the amine protons are visible, they will show a correlation to C-4 (~163 ppm) and C-4a (~114 ppm). They will not correlate strongly with C-2 in the C4-amine isomer.



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Figure 2: Spectral assignment workflow. Identification relies on the unique deshielding of H-5 and its HMBC connectivity.

Comparative Analysis: Why this matters

Comparing the 2-Chloro-6-nitro derivative against common alternatives highlights the electronic influence of the nitro group.[3]

Feature	2-Chloro-6-nitro-quinazolin-4-amine	2-Chloro-quinazolin-4-amine (Unsubstituted)	Impact of NO ₂
H-5 Shift	~9.25 ppm	~8.15 ppm	+1.1 ppm (Strong Deshielding)
H-7 Shift	~8.50 ppm	~7.80 ppm	+0.7 ppm
Reactivity (C2)	High	Moderate	NO ₂ activates C2 for subsequent S _N Ar.[4]

Application Note: The extreme downfield shift of H-5 is the "fingerprint" of the 6-nitro substitution pattern. If H-5 appears upfield (<8.5 ppm), the nitro group is likely absent or reduced to an amine.

References

- Regioselectivity of S_NAr on Quinazolines
 - Topic: Nucleophilic substitution on 2,4-dichloroquinazolines preferentially occurs at C4.[3]
 - Source: [M. L. C.[1][5] Barbosa et al., "Regioselective Nucleophilic Aromatic Substitution... Insights into 4-Aminoquinazoline Synthesis," *Molecules*, 2024.][[Link](#)]
- Spectral Data of Analogs (8-Bromo-2-chloro-6-nitroquinazolin-4-amine)
 - Topic: ¹H NMR shifts of the closest structural analog (Compound 22c).[6]
 - Source:
- General Quinazoline NMR Data
 - Topic: Compilation of chemical shifts for quinazoline deriv
 - Source:

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Sources

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- 6. WO2016105564A1 - Quinazoline derivatives used to treat hiv - Google Patents [patents.google.com]
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